D-Ribulose-13C
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Overview
Description
D-Ribulose-13C: is a labeled form of D-erythro-pent-2-ulose, also known as D-ribulose. This compound is a five-carbon sugar (pentose) with a ketone functional group at the second carbon position. The “D” configuration indicates the orientation of the hydroxyl group on the asymmetric carbon farthest from the carbonyl group. The “13C” label signifies that the first carbon atom in the molecule is a carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribulose-13C typically involves the incorporation of the carbon-13 isotope into the starting material. One common method is to start with a carbon-13 labeled precursor, such as [1-13C]glucose, and convert it through a series of enzymatic or chemical reactions to this compound. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of the sugar molecule .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in large quantities using biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate the carbon-13 isotope into the sugar backbone. These methods are scalable and can produce high-purity labeled compounds .
Chemical Reactions Analysis
Types of Reactions
D-Ribulose-13C undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Acidic or basic catalysts to facilitate the substitution of hydroxyl groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
D-Ribulose-13C is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies using NMR spectroscopy. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Tracing metabolic pathways and understanding enzyme functions.
Medicine: Investigating metabolic disorders and developing diagnostic tools.
Industry: Quality control and process optimization in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of D-Ribulose-13C involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy. The carbon-13 label allows researchers to observe the fate of the molecule in real-time, providing insights into the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
D-Ribulose: The non-labeled form of D-Ribulose-13C.
D-Xylulose: Another five-carbon sugar with a ketone group at the second carbon position.
D-Arabinose: A five-carbon sugar with an aldehyde group instead of a ketone
Uniqueness
The uniqueness of this compound lies in its carbon-13 label, which makes it a valuable tool for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .
Biological Activity
D-Ribulose-13C is a stable isotope-labeled form of D-ribulose, a pentose sugar that plays a crucial role in various biological processes, particularly in photosynthesis and cellular metabolism. This article explores the biological activity of this compound, its metabolic pathways, applications in research, and relevant case studies.
This compound has the molecular formula C₅H₁₀O₅, with the carbon-13 isotope specifically located at the first carbon position. This isotopic labeling allows researchers to trace metabolic pathways effectively, offering insights into carbon metabolism in different organisms.
Role in Metabolic Pathways
Photosynthesis and the Calvin Cycle
this compound is integral to the Calvin cycle, where it serves as a substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). This enzyme catalyzes the fixation of carbon dioxide into organic molecules, making D-ribulose a key player in photosynthetic carbon fixation processes. The presence of the carbon-13 isotope enhances the ability to study these processes through isotopic tracing techniques.
Cellular Respiration
In addition to its role in photosynthesis, this compound influences cellular respiration and energy production. It is involved in various metabolic pathways that generate ATP and other energy carriers essential for cellular functions.
Research Applications
This compound is utilized extensively in metabolic flux analysis (MFA) and tracer studies. By incorporating this labeled compound into experimental designs, researchers can gain insights into:
- Carbon Flux Dynamics : Tracing how carbon moves through metabolic pathways in different organisms.
- Pathway Identification : Identifying novel metabolic routes, such as those involved in pyruvate dissimilation observed in studies involving Mycobacterium tuberculosis .
- Disease Research : Understanding metabolic changes in diseases like cancer through hyperpolarized 13C-MRI techniques that assess lactate production and other metabolites .
Case Studies
-
Metabolic Flux Analysis in Cancer Cells
A study used this compound to investigate metabolic alterations in colorectal carcinoma cells (HCT116). The research highlighted how these cells utilize glucose-derived carbon sources, revealing significant insights into tumor metabolism and potential therapeutic targets . -
Carbon Fixation Studies
Research involving this compound has shown its effectiveness in studying carbon fixation mechanisms in plants and bacteria. For example, experiments demonstrated that Mycobacterium tuberculosis could fix carbon from CO2 into biomass using pathways involving D-ribulose .
Comparative Analysis of Related Compounds
Compound | Molecular Formula | Key Features |
---|---|---|
Ribose | C₅H₁₀O₅ | Component of RNA; involved in ATP synthesis |
D-Ribose-13C | C₅H₁₀O₅ | Labeled version used for similar applications |
Xylulose | C₅H₁₀O₅ | An epimer of ribulose; involved in pentose phosphate pathway |
Arabinose | C₅H₁₀O₅ | Another pentose sugar; involved in cell wall synthesis |
Properties
IUPAC Name |
(3R,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-USGVHLPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)[13CH2]O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.